4-Ethylheptanoic acid

Catalog No.
S3335350
CAS No.
132735-95-6
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylheptanoic acid

CAS Number

132735-95-6

Product Name

4-Ethylheptanoic acid

IUPAC Name

4-ethylheptanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

RCVXVULZIOSNEI-UHFFFAOYSA-N

SMILES

CCCC(CC)CCC(=O)O

Canonical SMILES

CCCC(CC)CCC(=O)O

4-Ethylheptanoic acid is a specialized C9 branched-chain fatty acid characterized by an ethyl substitution at the C4 position. In industrial procurement, it is primarily sourced as a high-performance building block for polyol ester (POE) refrigeration lubricants and as a targeted sensory compound in advanced food technology[1]. Unlike alpha-branched acids, its mid-chain branching provides a specific structural balance: it maintains low steric hindrance at the carboxylate reactive site for efficient processing, while its alkyl branch disrupts crystalline packing to ensure exceptional low-temperature fluidity [2]. This specific molecular geometry makes it highly suitable for esterification with hindered polyols (e.g., pentaerythritol) to formulate lubricants compatible with modern low-GWP (Global Warming Potential) hydrofluoroolefin (HFO) refrigerants [3]. Furthermore, its distinct volatile profile is increasingly procured to emulate ruminant-specific flavor notes in plant-based and cultivated meat alternatives [4].

Substituting 4-ethylheptanoic acid with common linear or alpha-branched alternatives severely compromises both manufacturing efficiency and end-product performance [1]. Linear substitutes like nonanoic (pelargonic) acid yield polyol esters with significantly higher pour points, failing the strict low-temperature fluidity requirements of modern refrigeration cycles[2]. Conversely, substituting with the ubiquitous 2-ethylhexanoic acid introduces severe alpha-carbon steric hindrance, which drastically slows esterification kinetics with hindered polyols and raises major regulatory compliance issues due to its recognized reproductive toxicity[3]. While 3,5,5-trimethylhexanoic acid is a standard C9 POE precursor, its heavy tri-branching creates extreme steric bulk that can reduce miscibility with specific low-GWP refrigerants (like R1234yf) and unfavorably alter the kinematic viscosity profile [1]. In flavor applications, replacing 4-ethylheptanoic acid with generic branched acids completely alters the target sensory profile, rendering them useless for precise ruminant flavor emulation [4].

Precursor Suitability: Eliminating Alpha-Carbon Steric Hindrance

During the bulk synthesis of polyol ester (POE) lubricants, the position of the alkyl branch dictates the reaction kinetics with hindered polyols like pentaerythritol. 4-Ethylheptanoic acid features branching at the C4 position, leaving the alpha (C2) and beta (C3) carbons unhindered. In contrast, the industry-standard 2-ethylhexanoic acid is branched at the alpha position, which sterically shields the carboxylate group and significantly retards nucleophilic attack during esterification [1]. This lack of alpha-hindrance in 4-ethylheptanoic acid allows for faster reactor throughput and more complete esterification, reducing the acid value of the final lubricant formulation.

Evidence DimensionAlpha-carbon steric hindrance affecting esterification rate
Target Compound DataUnhindered at C2 and C3 positions (rapid esterification)
Comparator Or Baseline2-Ethylhexanoic acid (sterically hindered at C2)
Quantified DifferenceEliminates alpha-steric shielding, accelerating reaction kinetics with hindered polyols
ConditionsBulk esterification with pentaerythritol/dipentaerythritol

Faster and more complete esterification reduces reactor residence time and energy costs, directly improving the manufacturing economics of POE lubricants.

Thermal Behavior: Superior Low-Temperature Fluidity in Esters

The primary function of branched fatty acids in POE formulations is to disrupt the crystalline lattice of the resulting ester, thereby depressing its pour point. While linear C9 acids (nonanoic acid) form highly crystalline esters with higher pour points, the mid-chain ethyl branch of 4-ethylheptanoic acid introduces sufficient asymmetry to maintain fluidity at extreme sub-zero temperatures [1]. This ensures that the POE lubricant does not solidify or precipitate in the cold evaporator sections of refrigeration systems.

Evidence DimensionLow-temperature fluidity (Pour Point behavior)
Target Compound DataMid-chain branching (C4) disrupts crystal lattice formation
Comparator Or BaselineNonanoic acid (linear C9, forms highly crystalline esters)
Quantified DifferenceProvides superior pour point depression compared to linear C9 analogs at equivalent molecular weight
ConditionsLow-temperature refrigeration cycles (evaporator conditions)

Ensures the formulated lubricant maintains critical flow properties in high-performance cooling systems, preventing mechanical failure.

Regulatory and Handling: Avoiding Reproductive Toxicity Classifications

Procurement decisions for branched fatty acids are increasingly driven by environmental, health, and safety (EHS) regulations. 2-Ethylhexanoic acid, a historically common substitute, is classified as a Category 1B reproductive toxicant (Repr. 1B) under the European CLP regulation [1]. 4-Ethylheptanoic acid does not carry this severe harmonized classification, allowing formulators to bypass the strict handling protocols, labeling requirements, and market restrictions associated with Repr. 1B substances.

Evidence DimensionRegulatory hazard classification
Target Compound DataNot classified as Repr. 1B
Comparator Or Baseline2-Ethylhexanoic acid (Classified as Repr. 1B)
Quantified DifferenceEliminates Category 1B reproductive toxicity compliance burdens
ConditionsIndustrial procurement and consumer product formulation

Allows manufacturers to future-proof their supply chains against tightening chemical regulations and avoid restrictive hazard labeling on end products.

Formulation Compatibility: Ruminant Sensory Profile Emulation

In the alternative protein sector, specific branched-chain fatty acids are required to emulate the volatile profiles of animal meats. 4-Ethylheptanoic acid possesses a highly specific 'goaty' or 'mutton-like' sensory profile that is chemically analogous to the natural fats found in sheep and goats[1]. Standard branched acids like 2-ethylhexanoic acid or 3,5,5-trimethylhexanoic acid lack this specific olfactory receptor binding profile, making 4-ethylheptanoic acid an irreplaceable procurement target for formulating authentic plant-based lamb or venison.

Evidence DimensionTargeted sensory profile emulation
Target Compound DataInduces specific ruminant (lamb/goat) flavor notes
Comparator Or BaselineGeneric branched acids (lack ruminant-specific sensory markers)
Quantified DifferenceProvides essential volatile markers required for authentic meat emulation
ConditionsFlavor formulation for plant- and cell-based meats

Dictates the exact procurement choice for food scientists requiring authentic sensory markers that generic fatty acids cannot provide.

Synthesis of Next-Generation Polyol Ester (POE) Lubricants

Driven by its unhindered alpha-carbon and excellent low-temperature fluidity, 4-ethylheptanoic acid is an ideal carboxylic acid precursor for reacting with neopentyl polyols (e.g., pentaerythritol). It is specifically procured to formulate high-performance refrigeration oils that require precise kinematic viscosity tuning and compatibility with modern, low-GWP HFO refrigerants like R1234yf and R32 [1].

Flavor Formulation for Alternative Proteins

Leveraging its distinct sensory profile, 4-ethylheptanoic acid is procured by food technology companies as a critical volatile ingredient. It is used to accurately emulate the 'mutton' or 'goaty' flavor notes of ruminant meats in plant-based, precision-fermented, and cultivated lamb, goat, and venison products [2].

Regulatory-Compliant Surfactant and Soap Manufacturing

Because it avoids the severe Category 1B reproductive toxicity classification associated with 2-ethylhexanoic acid, 4-ethylheptanoic acid serves as a safer, regulatory-compliant building block. It is utilized in the synthesis of specialty metal soaps, industrial surfactants, and consumer cleaning products where EHS compliance and marketability are paramount[3].

XLogP3

3

Dates

Last modified: 04-14-2024

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